

(R)-Midaglizole: A Comparative Analysis of its Adrenergic Receptor Cross-reactivity

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Compound of Interest

Compound Name: Midaglizole, (R)-

Cat. No.: B15182940

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(R)-Midaglizole, also known as DG-5128, is a selective α_2 -adrenergic receptor antagonist. This guide provides a comparative analysis of its cross-reactivity with other adrenergic receptors, presenting available binding affinity data, detailed experimental protocols for assessing such interactions, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of (R)-Midaglizole.

Comparative Binding Affinity of (R)-Midaglizole

(R)-Midaglizole demonstrates a notable preference for α_2 -adrenergic receptors over α_1 -adrenergic receptors.^[1] In studies using rat cerebral cortex membranes, Midaglizole (DG-5128) inhibited the binding of the α_2 -agonist [3H]clonidine more effectively than the α_1 -antagonist [3H]prazosin.^[1] The binding inhibition was found to be homogeneous and followed the law of simple mass action.^[1]

The affinity of Midaglizole for α_2 -adrenoceptors was determined to be 7.4 times higher than its affinity for α_1 -adrenoceptors.^[1] Based on the reported pKi value of 6.28 for α_2 -adrenoceptors, the binding affinities (Ki) for both receptor subtypes have been calculated and are presented in the table below.^[1]

It is important to note that while this demonstrates selectivity between the major α_1 and α_2 classes, further data on the cross-reactivity with specific subtypes (e.g., α_{1A} , α_{1B} , α_{1D} , and α_{2A} , α_{2B} , α_{2C}) is not readily available in the reviewed literature. Furthermore, comprehensive

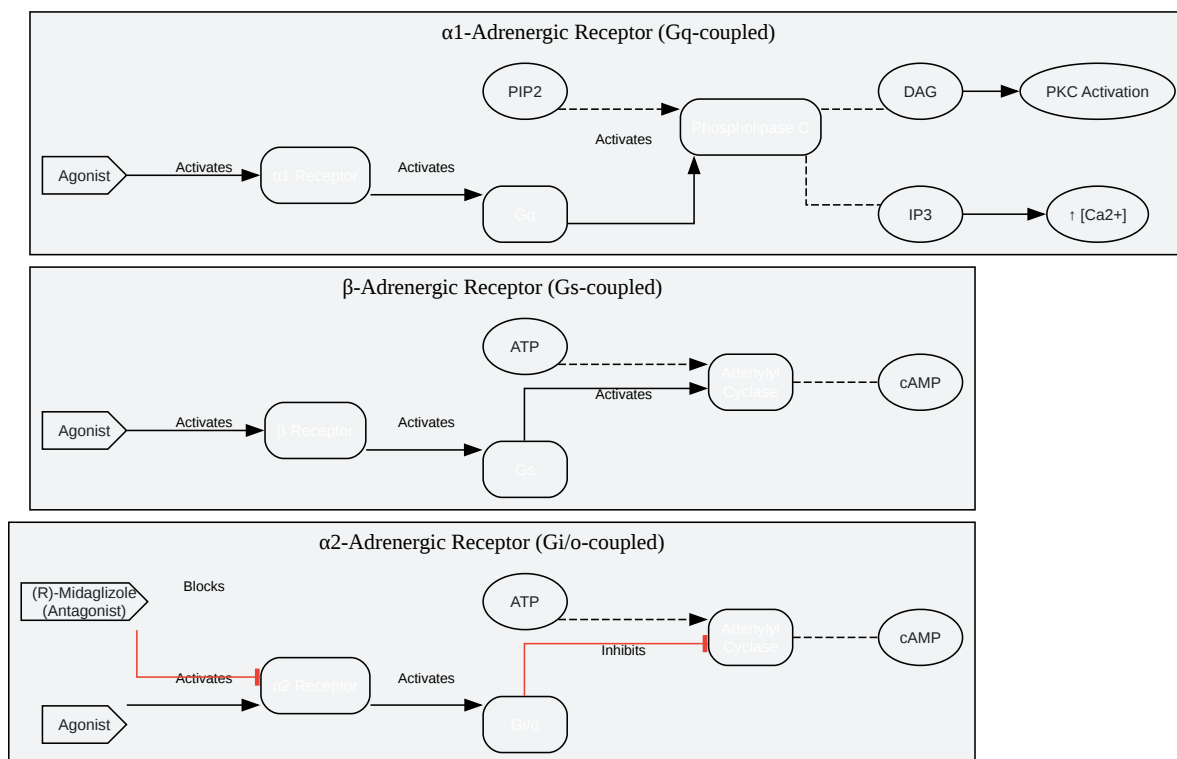
quantitative data on the binding affinity of (R)-Midaglizole for β -adrenergic receptor subtypes (β 1, β 2, β 3) and imidazoline receptors could not be identified in the public domain.

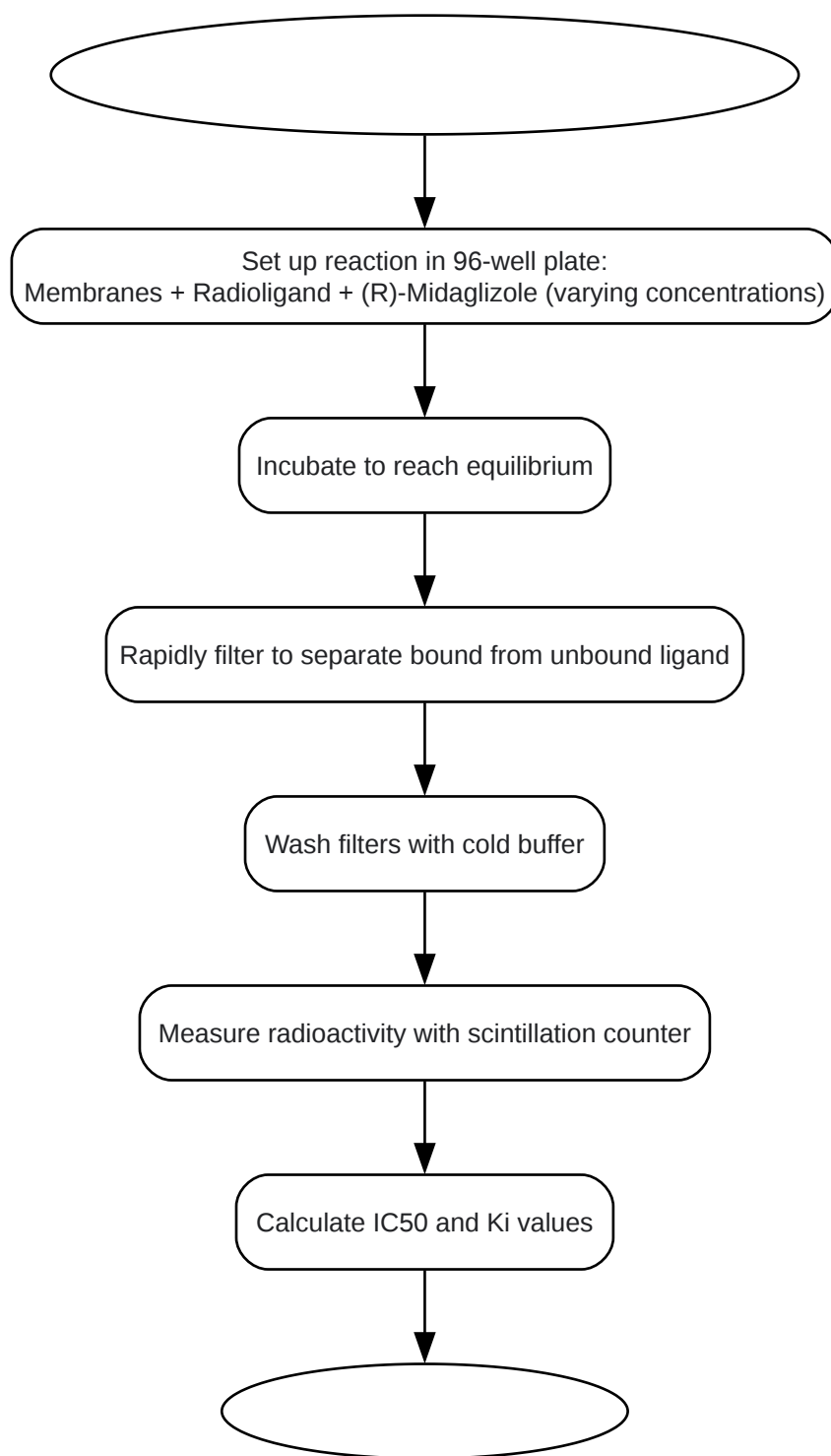
| Receptor Subtype | pKi | Ki (nM) | Selectivity (α 2 vs. α 1) |
|-----------------------|--------------------|--------------------|---|
| α 1-Adrenergic | 5.41 | 3885 | 7.4-fold lower affinity than for α 2 |
| α 2-Adrenergic | 6.28[1] | 525[1] | - |
| β -Adrenergic | Data not available | Data not available | Data not available |
| Imidazoline (I1, I2) | Data not available | Data not available | Data not available |

Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines, primarily norepinephrine and epinephrine. The α 2-adrenergic receptors, the primary target of (R)-Midaglizole, are typically coupled to inhibitory G-proteins (G_i/o). Upon activation by an agonist, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, (R)-Midaglizole blocks this action, thereby preventing the agonist-induced decrease in cAMP.

In contrast, β -adrenergic receptors are coupled to stimulatory G-proteins (G_s), which activate adenylyl cyclase and increase cAMP production. α 1-adrenergic receptors are coupled to $G_q/11$ proteins, which activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium concentrations.





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References

- 1. The selectivity of DG-5128 as an alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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